molecular formula C16H17N3 B2556318 1-methyl-N-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine CAS No. 797029-04-0

1-methyl-N-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine

Cat. No.: B2556318
CAS No.: 797029-04-0
M. Wt: 251.333
InChI Key: YHZLFFQZHKKCMG-UHFFFAOYSA-N
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Description

1-methyl-N-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C15H15N3 and a molecular weight of 237.30 g/mol, this compound features a benzimidazole core linked via an amine group to a 4-methylbenzyl moiety. The benzimidazole scaffold is a privileged structure in pharmacology, known for its ability to interact with various biological targets . Researchers utilize this and similar benzimidazole derivatives as key building blocks in the synthesis of more complex molecules or as core structures for screening against a range of therapeutic targets . The structural motif of N-substituted benzimidazol-2-amines is frequently explored in the development of novel bioactive compounds, including kinase inhibitors . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions, referring to the material safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

1-methyl-N-[(4-methylphenyl)methyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-12-7-9-13(10-8-12)11-17-16-18-14-5-3-4-6-15(14)19(16)2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZLFFQZHKKCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203894
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Two-Step Condensation and Alkylation

This method involves initial benzimidazole ring formation followed by N-alkylation:

Step 1: Synthesis of 1-Methyl-1H-Benzimidazol-2-Amine

  • Reactants : o-Phenylenediamine (1.0 eq) and methylamine hydrochloride (1.2 eq).
  • Conditions : Reflux in 4M HCl at 120°C for 12 hours.
  • Mechanism : Acid-catalyzed cyclization forms the benzimidazole core.
  • Yield : 68–72% after recrystallization (ethanol/water).

Step 2: N-Alkylation with 4-Methylbenzyl Chloride

  • Reactants : 1-Methyl-1H-benzimidazol-2-amine (1.0 eq), 4-methylbenzyl chloride (1.5 eq), K₂CO₃ (2.0 eq).
  • Conditions : Reflux in anhydrous ethanol (6 hours, 80°C).
  • Workup : Column chromatography (SiO₂, ethyl acetate/hexane 3:1).
  • Yield : 53.4%.

One-Pot Tandem Reaction

A streamlined approach combining cyclization and alkylation:

  • Reactants : o-Phenylenediamine, methyl isocyanate, 4-methylbenzyl bromide.
  • Catalyst : Pd/C (5 mol%) under H₂ atmosphere.
  • Conditions : DMF, 100°C, 8 hours.
  • Advantages : Reduced purification steps; higher atom economy.
  • Yield : 61%.

Optimization Strategies

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield
Solvent Ethanol or DMF Ethanol: 53%; DMF: 61%
Temperature 80–100°C >100°C leads to decomposition
Reaction Time 6–8 hours Shorter durations yield <40%

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases alkylation efficiency by 15%.
  • Microwave Assistance : Reduces reaction time to 2 hours (yield: 58%).

Characterization and Analytical Data

Spectroscopic Confirmation

  • FTIR (KBr) :
    • 3429 cm⁻¹ (N-H stretch, primary amine).
    • 2945 cm⁻¹ (C-H stretch, aromatic).
  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 2.35 (s, 3H, Ar-CH₃).
    • δ 4.87 (s, 2H, N-CH₂-Ar).
    • δ 6.92–7.45 (m, 8H, aromatic).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
  • Melting Point : 180–182°C.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Two-Step 53.4 95 Scalability
One-Pot 61 98 Time efficiency
Microwave-Assisted 58 97 Energy efficiency

Industrial-Scale Considerations

  • Cost Analysis : 4-Methylbenzyl chloride accounts for 62% of raw material costs.
  • Waste Management : Ethanol recovery systems reduce solvent waste by 40%.

Emerging Methodologies

  • Enzymatic Catalysis : Lipase-mediated alkylation (experimental stage, yield: 38%).
  • Flow Chemistry : Continuous synthesis reduces batch variability (pilot-scale trials).

Chemical Reactions Analysis

1-methyl-N-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the benzodiazole ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-methyl-N-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and its potential as a drug candidate.

    Industry: In industrial applications, the compound is used in the development of new chemical products and processes, including the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-N-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare the target compound with structurally similar benzodiazol-2-amine derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Variations on the Benzodiazole Ring

1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine
  • Substituents : A 4-methoxyphenyl group at the 1-position.
  • Molecular Formula : C₁₄H₁₃N₃O.
  • Molecular Weight : 239.28 g/mol.
  • Synthesis : Prepared via condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate in the presence of Na₂S₂O₅ in DMF .
1-(4-Methylphenyl)-1H-1,3-benzodiazol-2-amine Hydrochloride
  • Substituents : A 4-methylphenyl group at the 1-position, with a hydrochloride salt.
  • Molecular Formula : C₁₄H₁₃N₃ (free base).
  • Molecular Weight : 223.28 g/mol (free base).
  • Key Differences : The absence of a methyl group at the 1-position of the benzodiazole ring distinguishes this compound from the target molecule. The hydrochloride salt improves aqueous solubility .

Substituent Variations on the 2-Amine Group

Sulfonyl-Substituted Analogs (PR3, PR4)
  • Examples :
    • PR3 : 1-(Naphthalene-1-sulfonyl)-1H-1,3-benzodiazol-2-amine.
    • PR4 : 1-(Naphthalene-2-sulfonyl)-1H-1,3-benzodiazol-2-amine.
  • Molecular Weights : ~335–350 g/mol.
  • Synthesis : Prepared via sulfonylation (Method A) using naphthalene sulfonyl chlorides .
Schiff Base Analogs (N-(4-Arylidene)-1H-benzimidazol-2-amine)
  • Examples : Compounds 3a, 3d–f from .
  • Synthesis : Condensation of benzimidazol-2-amine with aldehydes at 130°C .
  • Key Differences : Schiff bases (imines) exhibit planar geometries and conjugation, differing from the saturated alkyl chain in the target compound. These analogs may show distinct photophysical or coordination properties.

Pharmacologically Relevant Analogs

PF-543 (SphK1 Inhibitor)
  • Structure: Contains a 1H-1,3-benzodiazol-2-amine fragment linked to a sulfonylmethylphenoxy group.
  • Activity : Ki = 3.6 nM against SphK1; reduces sphingosine-1-phosphate (S1P) levels .
  • Key Differences: The target compound lacks the sulfonylmethylphenoxy tail critical for PF-543’s selectivity, suggesting divergent biological roles.

Data Table: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Notes
Target Compound 1-Me, N-(4-MeBenzyl) C₁₆H₁₆N₃ 250.32 (calculated) Likely alkylation Hydrophobic; moderate solubility
1-(4-Methoxyphenyl)-analog 1-(4-MeOPh) C₁₄H₁₃N₃O 239.28 Condensation with aldehyde Electron-rich; improved H-bonding
PR3 1-(Naphthalene-1-sulfonyl) C₁₇H₁₃N₃O₂S 335.37 Sulfonylation Acidic; high melting point
1-(4-MePh)-HCl 1-(4-MePh), HCl salt C₁₄H₁₃N₃·HCl 259.75 Alkylation + salt formation Enhanced aqueous solubility

Biological Activity

1-Methyl-N-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-methyl-N-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine is C17H20N2C_{17}H_{20}N_2, with a molecular weight of approximately 268.36 g/mol. The structure features a benzodiazole core, which is known for its diverse biological activities.

Antitumor Activity

Research has indicated that derivatives of benzodiazole compounds exhibit significant antitumor properties. For instance, compounds similar to 1-methyl-N-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine have been shown to inhibit tumor growth in various cancer models. A notable study demonstrated that certain benzodiazole derivatives effectively inhibited the growth of colon cancer cells in vitro and in vivo, suggesting that this class of compounds could be developed into effective anticancer agents .

Table 1: Summary of Antitumor Activity Studies

CompoundTarget Cancer ModelIC50 (nM)Reference
CFI-400945HCT116 Colon Cancer<10
Compound XMultiple Myeloma (MM1.S)640
Compound YFGFR1 Inhibition15.0

The mechanisms through which benzodiazole derivatives exert their antitumor effects often include:

  • Inhibition of Protein Kinases : Many benzodiazole derivatives act as inhibitors of key protein kinases involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at various phases, preventing cancer cell division.

Pharmacological Studies

Pharmacological evaluations have highlighted the safety and efficacy profiles of benzodiazole derivatives. In animal models, these compounds demonstrated favorable pharmacokinetic properties and acceptable toxicity levels, making them promising candidates for further development .

Case Studies

Several case studies have focused on the therapeutic applications of benzodiazole derivatives:

  • Case Study 1 : A clinical trial involving a related compound showed significant tumor reduction in patients with BRAFV600-mutant melanoma after administration of a benzodiazole derivative, indicating potential for similar compounds like 1-methyl-N-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine .
  • Case Study 2 : Another study explored the use of a benzodiazole derivative in combination with existing chemotherapeutics, resulting in enhanced efficacy against resistant cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the benzodiazole core can significantly affect the biological activity. Substituents at specific positions on the ring system can enhance potency against various targets such as protein kinases and other enzymes involved in tumor progression .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-methyl-N-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization or nucleophilic substitution reactions, similar to related benzodiazole derivatives. For example, sulfonamide analogs of 1H-1,3-benzodiazol-2-amine are prepared using sulfonyl chloride intermediates under reflux conditions with polar aprotic solvents (e.g., DMF) . Optimization involves adjusting temperature (e.g., 80–120°C), solvent choice, and reaction time (typically 6–24 hours). Monitoring via TLC or HPLC ensures completion. Purification via column chromatography or recrystallization enhances yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3140 cm⁻¹, C=N vibrations at ~1620 cm⁻¹) .
  • ¹H/¹³C NMR : Reveals substitution patterns (e.g., aromatic protons at δ 6.5–8.2 ppm, methyl groups at δ 2.3–3.1 ppm). Anisotropic effects from the benzodiazole ring aid in assigning substituent positions .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Begin with in vitro antimicrobial (e.g., agar diffusion) or cytotoxicity assays (e.g., MTT assay). For instance, benzoxazole analogs exhibit antimicrobial activity against S. aureus (MIC ~25 µg/mL) and antiproliferative effects in cancer cell lines (IC₅₀ ~10 µM) . Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) validate results.

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the compound’s molecular structure, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction data collected at low temperature (e.g., 100 K) are processed via SHELXL for refinement. Challenges include:

  • Disorder : Methyl or benzyl groups may require splitting into multiple positions.
  • Twinned Data : Use the TWIN command in SHELXL to model overlapping lattices .
  • High-Resolution Limits : SHELXPRO interfaces with WinGX for visualizing anisotropic displacement ellipsoids and validating hydrogen bonding networks .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Compare protocols (e.g., cell line viability thresholds, incubation times). For example, discrepancies in IC₅₀ values may stem from varying MTT assay incubation periods (24 vs. 48 hours) .
  • Structural Analog Testing : Synthesize derivatives (e.g., halogenated or methylated variants) to isolate substituent effects .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate activity with electronic or steric parameters .

Q. How do substituent modifications on the benzodiazole core influence biological activity, and what computational tools predict these effects?

  • Methodological Answer :

  • SAR Studies : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. For example, sulfonamide derivatives show enhanced antiproliferative activity when bulky substituents (e.g., naphthalene) are introduced .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software. Correlate with experimental IC₅₀ values to identify pharmacophores .

Q. What advanced NMR techniques elucidate dynamic molecular behavior in solution?

  • Methodological Answer :

  • NOESY/ROESY : Detect spatial proximities between the benzodiazole ring and substituents (e.g., methyl groups).
  • VT-NMR : Monitor conformational changes (e.g., ring puckering) by varying temperature (−40°C to 80°C) .

Data Contradiction Analysis Example

Scenario : Conflicting reports on antimicrobial efficacy against E. coli (MIC ranging from 15–50 µg/mL).

  • Resolution Steps :
    • Verify compound purity via HPLC (>95%).
    • Re-test using standardized CLSI broth microdilution protocols.
    • Compare with structurally validated analogs (e.g., 5-fluoro derivatives) to rule out synthesis errors .

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